N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-15-13(19-17-9)8-11-4-2-3-5-12(11)16-14(18)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHOJTZVALUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases, such as sodium hydroxide (NaOH), and organic solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its combination of a cyclopropane ring and 1,2,4-oxadiazole. Key comparisons with structurally related molecules include:
a) N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compounds 45 and 50, )
- Core Structure : Benzamide with a thioether linkage.
- Key Differences :
- Replaces the cyclopropanecarboxamide with a benzamide-thioether group.
- Incorporates a dichloropyridinyl substituent instead of a simple phenyl group.
- The dichloropyridinyl group could improve binding to hydrophobic enzyme pockets in cancer or viral targets .
b) MMP-13 Inhibitors ()
- Core Structure : N-acyl hydrazones with 3-methyl-1,2,4-oxadiazole-phenyl groups.
- Key Differences :
- Features a hydroxymethyl furan and hydrazone linker instead of the cyclopropane.
- Lower predicted LogP (~1.8) due to polar hydroxymethyl and furan groups.
- Implications : The hydrazone linker in MMP-13 inhibitors may facilitate chelation with metalloenzymes, while the target compound’s cyclopropane could prioritize steric effects over direct metal binding .
c) Pesticide Analogs ()
- Examples : Propanil (N-(3,4-dichlorophenyl)propanamide), Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide).
- Key Differences :
- Lack oxadiazole or cyclopropane motifs; rely on chloroaryl or isoxazole groups.
- Implications : The target compound’s oxadiazole and cyclopropane may offer superior metabolic stability compared to propanil’s labile amide or isoxaben’s bulky substituents .
Physicochemical and Computational Insights
- LogP and Solubility : The cyclopropane ring balances lipophilicity (LogP ~2.5) better than thioether-containing analogs (LogP ~3.0) or polar MMP-13 inhibitors (LogP ~1.8), optimizing bioavailability.
- DFT Studies () : Density-functional theory (DFT) methods, such as Becke’s hybrid functionals, could predict electronic properties of the oxadiazole ring, aiding in understanding charge distribution and reactivity compared to similar compounds .
Comparative Data Table
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 314.35 g/mol. The compound features a cyclopropane ring and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. The oxadiazole ring is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells.
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in vitro and in vivo models.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains.
- In Vitro Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) that suggest it could be developed as a novel antimicrobial agent.
- Research Findings : A study reported that the compound's efficacy was enhanced when used in combination with traditional antibiotics, suggesting a potential role as an adjuvant therapy.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 12 |
Safety Profile
Preliminary assessments indicate that this compound exhibits moderate toxicity. Safety data suggests that it causes skin irritation and eye damage upon contact. Further toxicological studies are required to establish a comprehensive safety profile.
Q & A
Q. What are the critical steps in synthesizing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide?
The synthesis typically involves three key steps:
Formation of the 1,2,4-oxadiazole ring : Reacting a nitrile precursor with hydroxylamine under reflux (e.g., in ethanol) to form the oxadiazole core .
Cyclopropane carboxamide coupling : Using cyclopropanecarbonyl chloride with an aniline derivative in the presence of a base (e.g., triethylamine) in dichloromethane at low temperatures to avoid side reactions .
Methylation and purification : Introducing the methyl group to the oxadiazole ring via alkylation, followed by column chromatography or recrystallization for purity optimization .
Q. What analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by resolving aromatic protons (δ 7.0–8.5 ppm) and cyclopropane protons (δ 0.8–1.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for research use) using a C18 column with acetonitrile/water gradients .
Q. How is initial biological activity screening performed for this compound?
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values to reference compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial design to test variables like temperature (40–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (e.g., palladium-based catalysts for coupling reactions) .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
- Purification optimization : Compare silica gel chromatography vs. preparative HPLC for isolating high-purity fractions .
Q. How can contradictions in biological activity data be resolved?
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replacing methyl with cyclopropyl on the oxadiazole) to isolate pharmacophores .
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to suspected targets .
- Metabolite profiling : Identify degradation products via LC-MS to rule out off-target effects .
Q. What computational methods support the design of derivatives with enhanced activity?
- Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives with improved binding affinity .
- Quantum mechanical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group substitutions .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes .
Q. How can in vivo pharmacokinetic challenges be addressed?
- Prodrug strategies : Modify the cyclopropane carboxamide moiety to enhance solubility (e.g., ester prodrugs hydrolyzed in vivo) .
- Microsomal stability assays : Test hepatic metabolism using liver microsomes and identify metabolites via high-resolution MS .
- Bioavailability studies : Use murine models to assess oral absorption and plasma half-life, adjusting formulation (e.g., PEGylation) as needed .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Transcriptomic profiling : Perform RNA-seq to identify downstream pathways affected by treatment .
- In vivo imaging : Track biodistribution using radiolabeled (e.g., ¹⁴C) analogs in rodent models .
Methodological Resources
- Statistical optimization : Refer to fractional factorial designs for reaction parameter screening .
- Spectral databases : Cross-reference NMR and MS data with PubChem or mzCloud entries .
- Collaborative frameworks : Leverage computational-experimental feedback loops, as exemplified by ICReDD’s reaction path search methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
